N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring a thiazole core substituted with a benzo[d][1,3]dioxole (benzodioxole) carboxamide group and an acetamide-linked benzodioxole moiety. The compound’s design integrates pharmacophores commonly associated with bioactive molecules, including the thiazole ring (known for antimicrobial and anticancer properties) and benzodioxole groups (implicated in antioxidant and enzyme inhibition activities) .
Synthesis of analogous compounds (e.g., thiazole-carboxamides) often involves coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to form amide bonds, as seen in related derivatives .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c24-18(21-12-2-4-15-17(6-12)29-10-27-15)7-13-8-30-20(22-13)23-19(25)11-1-3-14-16(5-11)28-9-26-14/h1-6,8H,7,9-10H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQSFKDZCKOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting the thiazole intermediate with a benzo[d][1,3]dioxole derivative under appropriate conditions.
Amide Bond Formation: The final step involves coupling the thiazole-benzo[d][1,3]dioxole intermediate with an amine derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in several contexts:
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Antitumor Activity :
- Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, certain thiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can selectively target cancer cells while exhibiting minimal toxicity to normal cells .
- A study highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell lines, particularly those expressing high levels of EGFR, suggesting that N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may serve as a lead compound for developing new anticancer agents .
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Antibiotic Resistance :
- Compounds containing thiazole and benzodioxole moieties have been recognized for their antibacterial properties. They target various microbial pathways and have shown promise in combating antibiotic-resistant bacteria . This is particularly relevant given the growing global concern regarding antibiotic resistance.
Case Study 1: Antitumor Efficacy
A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines using the MTT assay. The study found that certain derivatives exhibited significant inhibitory effects on cell proliferation, correlating with their ability to inhibit EGFR activity. This suggests that this compound could be developed into a potent anticancer agent targeting EGFR-dependent signaling pathways .
Case Study 2: Antibacterial Activity
In another investigation focused on antibiotic resistance, various thiazolidinone derivatives were tested against resistant strains of bacteria. The results indicated that these compounds effectively inhibited bacterial growth by disrupting essential metabolic pathways. This reinforces the potential application of this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can inhibit the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Spectral and Physicochemical Properties
1H NMR : The target compound’s benzodioxole protons are expected to resonate at δ ~6.0–7.5 ppm (cf. δ 6.03 ppm for OCH2O in compound 83 ). The thiazole protons may appear as singlets near δ 7.75–6.91 ppm.
Molecular weight : Calculated as 465.43 g/mol (C20H15N3O6S), comparable to compound 85 (591.14 g/mol) .
Biological Activity
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.39 g/mol. The structure features multiple pharmacophores that may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study conducted on various benzo[d][1,3]dioxole-based compounds showed promising cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Related Compounds
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Inhibition of EGFR : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2, which are crucial in regulating apoptotic pathways .
- Cell Cycle Arrest : The compounds have been reported to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have also been evaluated for antimicrobial activity. For example, compounds synthesized from this scaffold demonstrated significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus at low concentrations .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (mg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 1.6 | |
| Compound D | S. aureus | 0.833 |
Case Studies
Several case studies have highlighted the efficacy of benzo[d][1,3]dioxole derivatives in clinical settings:
- Study on Anticancer Effects : A study published in Frontiers in Chemistry reported that specific modifications to the benzo[d][1,3]dioxole structure enhanced its anticancer activity against non-small cell lung cancer cell lines .
- Evaluation of Antimicrobial Properties : Another study focused on the synthesis and testing of new derivatives for their antibacterial properties showed promising results against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:
- Amide bond formation : Reacting amino-thiazole intermediates with activated carbonyl groups (e.g., chloroacetyl chloride) under basic conditions (triethylamine in dioxane) .
- Thioether linkage : Coupling thiol-containing intermediates via nucleophilic substitution, often requiring anhydrous solvents (e.g., acetone) and reflux conditions .
- Microwave-assisted synthesis : Used to accelerate reaction rates and improve yields for thermally sensitive steps . Intermediates are characterized using TLC for reaction monitoring and NMR (1H/13C) and HPLC for purity validation .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, confirming functional groups like thiazole rings and dioxole moieties .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects characteristic vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
Key parameters include:
- Temperature control : Lower temperatures (20–25°C) prevent undesired polymerization during amide coupling .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while anhydrous acetone minimizes hydrolysis .
- Catalyst use : Triethylamine or potassium carbonate facilitates deprotonation and accelerates nucleophilic substitutions .
- Microwave irradiation : Reduces reaction time for steps prone to decomposition (e.g., cyclization) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:
- Purity variability : Rigorous HPLC or LC-MS validation ensures compound integrity .
- Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and control for pH/temperature .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like kinases or DNA topoisomerases, clarifying mechanistic hypotheses .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular assays : Flow cytometry assesses apoptosis induction in cancer cells (e.g., IC₅₀ determination) .
Comparative Analysis of Structural Analogs
Q. How do structural modifications in analogs influence bioactivity?
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Thiophene core, fluorine substituent | Enhanced anticancer potency | |
| 2-(p-Tolylthio)acetamide derivatives | Thioether linkage, methyl group | Improved metabolic stability | |
| 4-Methylthiazole-5-carboxamide | Methyl-thiazole moiety | Antiviral activity |
Key trends :
- Fluorine or chlorine substituents increase lipophilicity and membrane permeability .
- Thioether linkages enhance resistance to enzymatic degradation compared to ethers .
Methodological Challenges and Solutions
Q. What are the limitations in scaling up laboratory-scale synthesis, and how are they addressed?
- Low yields in multi-step reactions : Use flow chemistry for continuous processing of unstable intermediates .
- Purification difficulties : Employ preparative HPLC with C18 columns for high-purity isolation .
- Thermal sensitivity : Replace conventional heating with microwave-assisted reactors for exothermic steps .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .
- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
- Lyophilization : Improve shelf-life by lyophilizing in cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
